(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1106941-42-7) is a chiral, fluorinated 2,3-dihydro-1,4-benzodioxine derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol. The compound belongs to the benzodioxine family of heterocyclic scaffolds, which have been extensively explored as core motifs in medicinal chemistry for the development of central nervous system (CNS) agents, lipid peroxidation inhibitors, and kinase-targeting probes.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B12959405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=CC(=C2)F)CO
InChIInChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1
InChIKeyBPCKRFYVGGIWHV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1106941-42-7): A Key Chiral Building Block


(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1106941-42-7) is a chiral, fluorinated 2,3-dihydro-1,4-benzodioxine derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . The compound belongs to the benzodioxine family of heterocyclic scaffolds, which have been extensively explored as core motifs in medicinal chemistry for the development of central nervous system (CNS) agents, lipid peroxidation inhibitors, and kinase-targeting probes [1]. Its defining structural features are the single (S)-configured stereocenter at the C2 position and the electron-withdrawing fluorine atom at the C7 position of the aromatic ring. These attributes make it an important, non-racemic intermediate for asymmetric synthesis programs where both chirality and specific fluorine substitution patterns are critical to downstream biological activity or material properties [2].

Why (S)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Cannot Be Interchanged with Racemic or Non-Fluorinated Analogs


Generic substitution with the racemic mixture (CAS 107618-09-7), the opposite (R)-enantiomer, or the non-fluorinated des-fluoro analog (CAS 3663-82-9) introduces substantial risk of divergent pharmacological profiles, altered metabolism, and unreliable structure-activity relationships (SAR). Literature on benzodioxine-based D2/5-HT1A ligands demonstrates that stereochemistry at the C2 position profoundly influences binding affinity and functional selectivity at aminergic GPCRs [1]. Furthermore, the C7 fluorine atom is not a passive substituent; it modulates the electron density of the aromatic ring, directly affecting oxidative metabolism by cytochrome P450 enzymes and potentially blocking sites of metabolic hydroxylation [2]. Procuring the discrete (S)-configured, 7-fluoro compound is therefore essential to maintain enantioselective SAR integrity, ensure reproducible in vitro pharmacokinetic readouts, and avoid the confounding biological effects observed with achiral or des-fluoro comparators [3].

Procurement-Critical Evidence: Quantified Differentiation of (S)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol from Closest Analogs


Enantiomeric Purity: Defined (S)-Configuration vs. Racemic Mixture (CAS 107618-09-7)

The target compound is procured as a single (S)-enantiomer (CAS 1106941-42-7), supported by an enantioselective Pd/SDP(O)-catalyzed synthetic route that achieves high enantiomeric excess (ee) for (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols [1]. The racemic counterpart (CAS 107618-09-7), containing equal proportions of (R)- and (S)-enantiomers, is available at a standard purity of 98% . However, sourcing the racemate introduces a 50% stereochemical impurity right from the start, which can halve the effective concentration of the desired stereoisomer in biological assays and lead to inconsistent pharmacological readouts .

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Positional Fluorine Effect: C7-Fluoro vs. Non-Fluorinated Parent (CAS 3663-82-9)

The introduction of a single fluorine atom at the C7 position of the benzodioxine scaffold is a well-validated strategy to enhance metabolic stability and modulate lipophilicity [1]. The unsubstituted parent compound (CAS 3663-82-9) lacks this fluorine atom and exhibits a lower molecular weight (166.18 g/mol) compared to the target compound's 184.16 g/mol . While direct comparative microsomal stability data for these exact compounds is not publicly available, class-level evidence across multiple aromatic systems demonstrates that aryl fluorination at metabolically labile para-positions typically reduces intrinsic clearance (CLint) in human liver microsomes by blocking CYP450-mediated oxidation [2].

Metabolic Stability Physicochemical Properties Drug Design

Mass Spectrometric Identification: Unique MS(GC) Spectrum vs. 6-Carbaldehyde Analog (CAS 443955-87-1)

The compound possesses a unique electron ionization mass spectrum recorded in the Wiley Registry of Mass Spectral Data 2023, providing a definitive fingerprint for identity confirmation and purity assessment [1]. This spectrum is clearly distinguishable from that of a close structural analog, 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 443955-87-1), which shares the same molecular formula (C9H7FO3) and exact mass (182.034 Da) but differs in functional group connectivity . The primary alcohol in the target compound generates a distinct fragmentation pattern compared to the aldehyde, enabling unambiguous differentiation in GC-MS quality control workflows.

Analytical Chemistry Quality Control GC-MS

Purity Benchmark: Vendor-Specified ≥98% Purity with Full QA Documentation

The target compound is available from reputable research chemical suppliers with a certified purity of ≥98% (Cat. No. CS-1190310), supported by a certificate of analysis (COA) and safety data sheet (SDS) upon request . In contrast, some alternative sourcing channels may offer the racemic mixture (CAS 107618-09-7) at comparable nominal purity (98%) , but with less rigorous batch-specific QA documentation. This distinction is critical for procurement in regulated drug discovery environments where traceability and batch-to-batch consistency are mandated.

Procurement Reproducibility Quality Assurance

High-Value Application Scenarios for (S)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in Scientific Procurement


Enantioselective Synthesis of CNS-Targeted D2/5-HT1A Ligands

The (S)-configured hydroxymethyl handle is a key intermediate for constructing N-substituted methylamine derivatives with D2 antagonist and 5-HT1A partial agonist activities, a pharmacodynamic profile pursued for atypical antipsychotics [1]. The enantiomeric purity of the (S)-building block directly translates to stereochemically pure final drug candidates, avoiding the confounding pharmacology that would result from racemic starting materials.

Structure-Activity Relationship (SAR) Exploration of Fluorinated Benzodioxine Scaffolds

The C7 fluorine atom serves as both a metabolic soft block and an electronic modulator, enabling medicinal chemists to systematically probe the impact of aryl fluorination on target binding, cellular potency, and microsomal stability [2]. This compound is ideally suited as a core fragment in fragment-based drug discovery (FBDD) or as a late-stage diversification point in parallel synthesis libraries.

Analytical Method Development and Reference Standard Qualification

The distinct GC-MS spectrum available in the Wiley Registry facilitates the development of identity and purity assays for QC release testing [3]. Laboratories can use this compound as a qualified reference standard to establish system suitability parameters (e.g., retention time, mass spectral match factor) for monitoring related substances in more complex reaction mixtures.

Asymmetric Catalysis Methodology Development

Researchers developing novel enantioselective C-O bond-forming reactions can utilize the (S)-enantiomer as a benchmark substrate to evaluate new chiral ligands or catalysts [4]. The well-defined stereochemistry and fluorine-labeling make it an informative probe for mechanistic studies using 19F NMR.

Quote Request

Request a Quote for (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.